

Methyl 6-bromoquinoline-3-carboxylate: A Core Technical Guide

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Compound of Interest

Compound Name: *Methyl 6-bromoquinoline-3-carboxylate*

Cat. No.: *B577850*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromoquinoline-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its quinoline scaffold is a common motif in a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the fundamental properties of **Methyl 6-bromoquinoline-3-carboxylate**, including its chemical and physical characteristics, synthesis protocols, and its role as a key intermediate in the development of potential therapeutics.

Core Properties

This section details the basic chemical and physical properties of **Methyl 6-bromoquinoline-3-carboxylate**. While experimental data for some properties are not readily available in the public domain, predicted values and available analytical data are provided.

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ BrNO ₂	
Molecular Weight	266.09 g/mol	
CAS Number	1220418-77-8	
Appearance	Solid (predicted)	
Melting Point	No data available	
Boiling Point	No data available	
Solubility	No data available	
Predicted LogP	2.78	

Spectral Data

Mass Spectrometry:

- LC-MS (ESI+): m/z = 266 [M+H]⁺.[\[1\]](#)

NMR and IR Spectroscopy:

Detailed experimental ¹H NMR, ¹³C NMR, and IR spectral data for **Methyl 6-bromoquinoline-3-carboxylate** are not readily available in the reviewed literature. Characterization is often confirmed by mass spectrometry and its conversion to subsequent products.

Synthesis and Reactivity

Methyl 6-bromoquinoline-3-carboxylate is typically synthesized from its corresponding carboxylic acid and is utilized as an intermediate in the synthesis of more complex molecules.

Experimental Protocols

1. Synthesis of **Methyl 6-bromoquinoline-3-carboxylate**

This protocol is adapted from patent literature describing the esterification of 6-bromoquinoline-3-carboxylic acid.[\[2\]](#)

- Materials:
 - 6-bromoquinoline-3-carboxylic acid
 - Methanol (MeOH)
 - Sulfuric acid (H₂SO₄)
 - Ethyl acetate (EtOAc)
 - Saturated sodium bicarbonate solution (NaHCO₃)
 - Brine
 - Anhydrous sodium sulfate (Na₂SO₄)
- Procedure:
 - Suspend 6-bromoquinoline-3-carboxylic acid in methanol.
 - Carefully add concentrated sulfuric acid to the suspension.
 - Heat the reaction mixture to reflux and stir overnight.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
 - Dilute the residue with ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate.
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

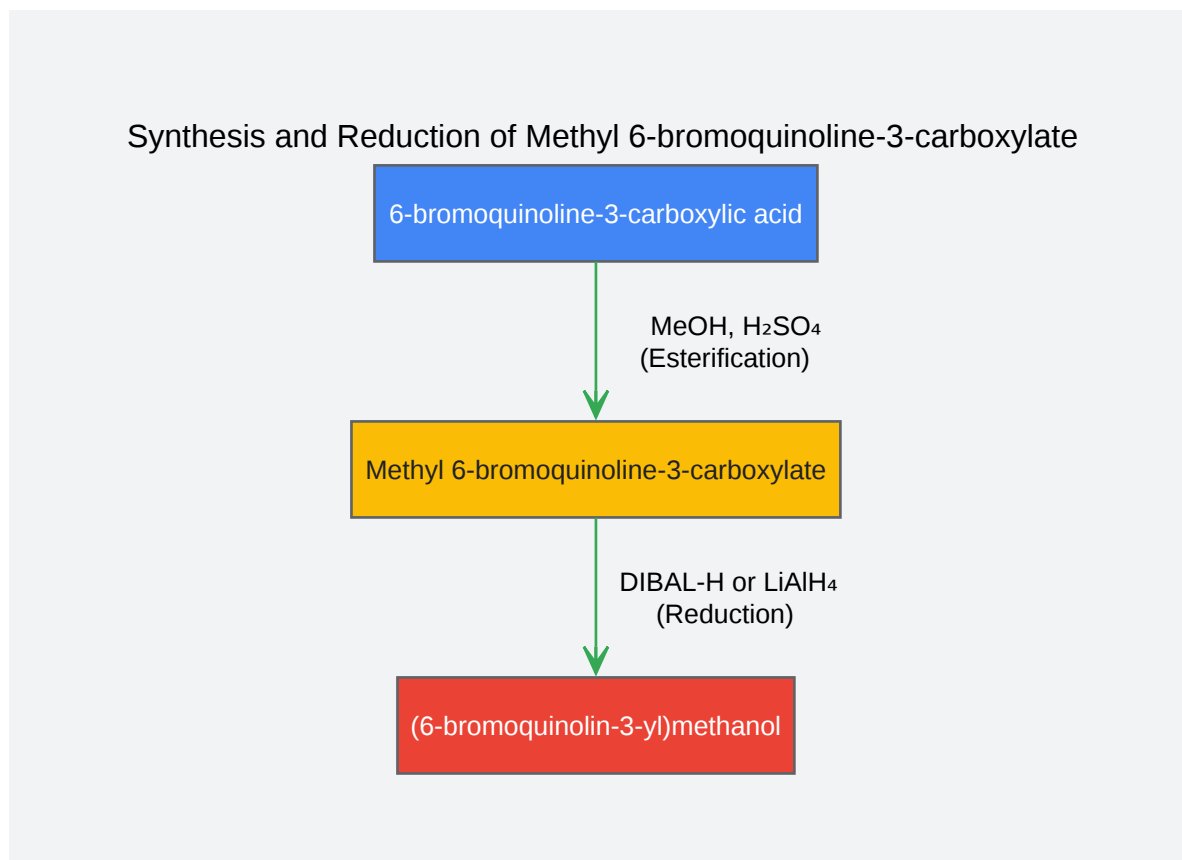
2. Reduction of **Methyl 6-bromoquinoline-3-carboxylate** to (6-bromoquinolin-3-yl)methanol

This protocol describes the reduction of the methyl ester to the corresponding alcohol, a common transformation for this intermediate.^{[3][4]}

- Materials:
 - **Methyl 6-bromoquinoline-3-carboxylate**
 - Dichloromethane (DCM) or Tetrahydrofuran (THF)
 - Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄)
 - Water (H₂O)
 - 15% Sodium hydroxide solution (NaOH)
 - Anhydrous sodium sulfate (Na₂SO₄)
- Procedure (using DIBAL-H):
 - Dissolve **Methyl 6-bromoquinoline-3-carboxylate** in dichloromethane and cool the solution to 0 °C.
 - Add a solution of DIBAL-H in a suitable solvent (e.g., toluene) dropwise to the cooled solution.
 - Stir the mixture at 0 °C for 2 hours.
 - Quench the reaction by the slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.
 - Allow the mixture to warm to room temperature and stir for an additional 10 minutes.
 - Filter the mixture and concentrate the filtrate to obtain the crude product.
 - Purify the product as necessary.

Visualized Synthesis Workflow

The following diagram illustrates the synthesis of **Methyl 6-bromoquinoline-3-carboxylate** and its subsequent reduction.



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Caption: Synthetic pathway from 6-bromoquinoline-3-carboxylic acid.

Role in Drug Discovery and Development

Methyl 6-bromoquinoline-3-carboxylate serves as a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. The quinoline core is a well-established pharmacophore, and modifications at the 3- and 6-positions can lead to compounds with diverse biological activities.

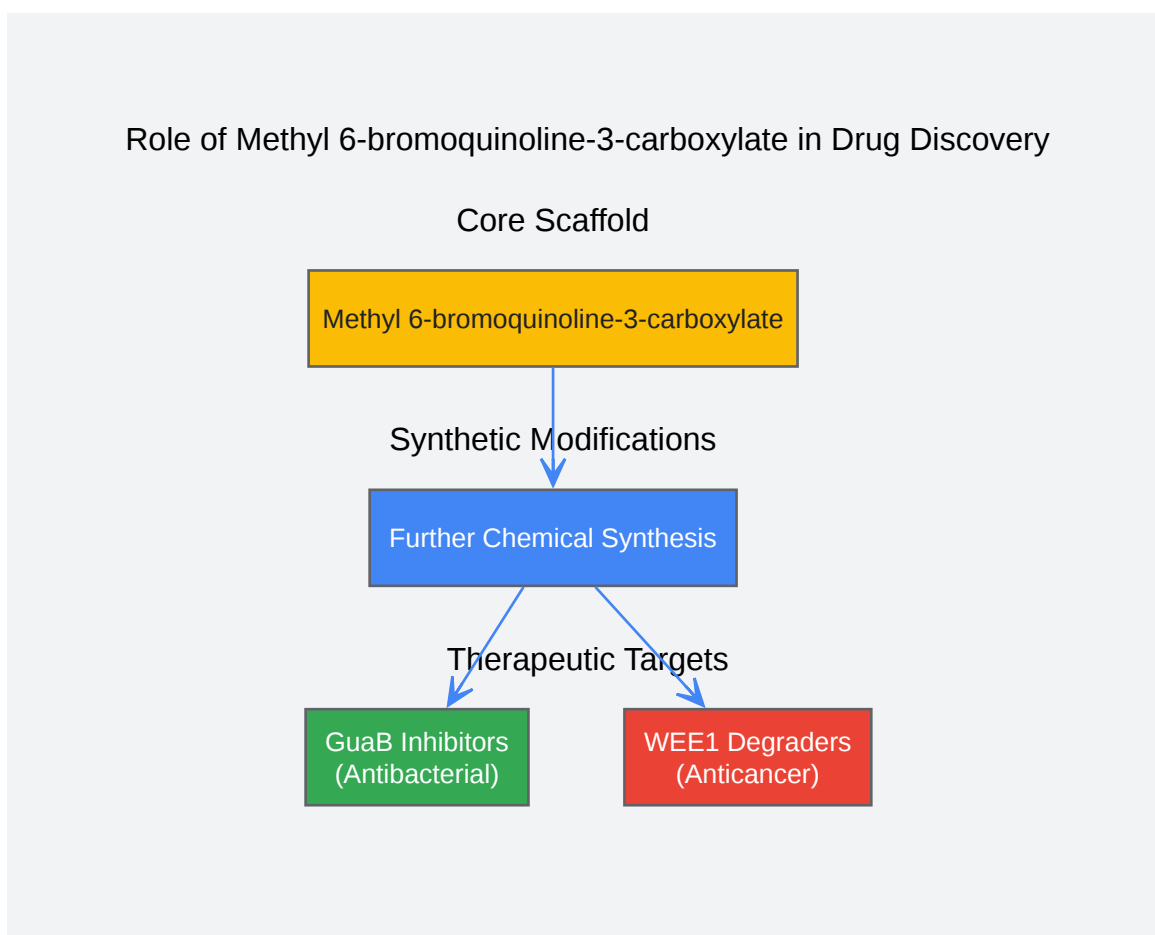
Intermediate in the Synthesis of Bioactive Molecules

- **GuaB Inhibitors:** This compound has been utilized as a starting material in the synthesis of potent inhibitors of inosine-5'-monophosphate dehydrogenase (GuaB), an essential enzyme in bacterial guanine nucleotide biosynthesis. These inhibitors are being investigated as potential novel antibiotics, particularly against multidrug-resistant pathogens like *Acinetobacter baumannii*.^{[3][4]}

- WEE1 Degrading Compounds: **Methyl 6-bromoquinoline-3-carboxylate** is a precursor in the synthesis of compounds designed to induce the degradation of the WEE1 kinase, a critical regulator of the cell cycle. Targeting WEE1 is a promising strategy in cancer therapy. [\[5\]](#)

Logical Relationship in Drug Discovery

The following diagram illustrates the role of **Methyl 6-bromoquinoline-3-carboxylate** as a key building block in the drug discovery process.



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Caption: From a core scaffold to potential therapeutic agents.

Conclusion

Methyl 6-bromoquinoline-3-carboxylate is a synthetically versatile intermediate with demonstrated utility in the development of novel therapeutic agents. While a complete experimental profile of its basic physical properties is not widely published, its chemical reactivity and importance as a building block are well-documented in the scientific and patent literature. For researchers in the fields of medicinal chemistry and drug development, this compound represents a valuable starting point for the synthesis of new molecular entities targeting a range of diseases, from bacterial infections to cancer. Further characterization of its physicochemical properties would be beneficial to the scientific community.

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